molecular formula C14H14Cl2N2O2 B2386089 4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 241146-74-7

4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide

Cat. No.: B2386089
CAS No.: 241146-74-7
M. Wt: 313.18
InChI Key: YAFMXWUDFBYPQO-UHFFFAOYSA-N
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Description

4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide is a synthetic compound with a complex structure that includes a pyrrole ring, a dichlorophenyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with N,N-dimethylpyrrole-2-carboxamide in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The dichlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-[(2,4-dichlorophenyl)(carbonyl)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide.

    Reduction: Formation of 4-[(phenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-imidazole-2-carboxamide
  • 4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-3-carboxamide

Uniqueness

4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide is unique due to its specific structural features, such as the position of the hydroxy group and the dichlorophenyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anti-inflammatory responses. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H13Cl2N3OC_{12}H_{13}Cl_2N_3O, and it features a pyrrole ring substituted with a dichlorophenyl group. The presence of hydroxymethyl and dimethyl amine groups contributes to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Neuroprotective Effects : Studies suggest that the compound can inhibit microglial activation, which is crucial in neuroinflammatory conditions such as Parkinson's disease (PD). It has been shown to reduce nitric oxide production and the release of pro-inflammatory cytokines in activated microglia .
  • Inhibition of NF-κB Pathway : The compound has been observed to attenuate the activation of nuclear factor-kappa B (NF-κB) and other inflammatory pathways, leading to decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Mechanism Outcome
Study 1Anti-inflammatoryInhibition of NF-κBReduced cytokine release in microglia
Study 2NeuroprotectiveInhibition of iNOS and COX-2Protection against MPTP-induced toxicity in vivo
Study 3Cytotoxic effects on cancer cellsInduction of apoptosisSelective cytotoxicity towards specific cancer cell lines

Case Studies

  • Neuroinflammation in Parkinson's Disease : A study investigated the compound's effects on neuroinflammation induced by lipopolysaccharide (LPS) in vitro. The results showed significant reductions in inflammatory markers and improved neuronal survival in models of PD .
  • Cancer Cell Lines : Another research effort explored the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that it selectively induced apoptosis in certain tumor cells while sparing normal cells, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)-hydroxymethyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-18(2)14(20)12-5-8(7-17-12)13(19)10-4-3-9(15)6-11(10)16/h3-7,13,17,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFMXWUDFBYPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN1)C(C2=C(C=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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